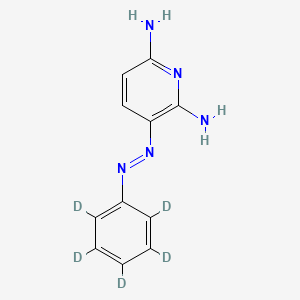
Phenazopyridine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenazopyridine-d5 is a deuterated form of phenazopyridine, a compound commonly used as a urinary tract analgesic. The deuterium atoms replace hydrogen atoms in the phenazopyridine molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. Phenazopyridine itself is known for its ability to relieve pain, burning, and discomfort caused by urinary tract infections, surgery, or injury to the urinary tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazopyridine-d5 typically involves the introduction of deuterium atoms into the phenazopyridine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process generally involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions to replace hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient and safe production of the deuterated compound. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
Phenazopyridine-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various amines.
Scientific Research Applications
Phenazopyridine-d5 has several scientific research applications, including:
Biological Studies: This compound is used in biological research to investigate its effects on cellular processes and its potential as a kinase inhibitor.
Medical Research: The compound is studied for its analgesic properties and its potential use in treating urinary tract discomfort.
Industrial Applications: this compound is used in the development of new pharmaceuticals and in the study of drug interactions and stability.
Mechanism of Action
The mechanism of action of phenazopyridine-d5 is similar to that of phenazopyridine. It exerts its effects by providing a direct topical analgesic effect on the mucosal lining of the urinary tract. This is achieved through the inhibition of voltage-gated sodium channels and possibly group A nerve fibers . Additionally, this compound has been shown to inhibit certain kinases involved in cellular processes, such as the phosphatidylinositol kinases .
Comparison with Similar Compounds
Phenazopyridine-d5 can be compared with other similar compounds, such as:
Phenazopyridine: The non-deuterated form, which is widely used as a urinary tract analgesic.
Oxybutynin: Another urinary tract analgesic used to relieve symptoms of overactive bladder.
Pyridium: A brand name for phenazopyridine, used for similar purposes.
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in scientific research for studying metabolic pathways and drug interactions.
Properties
Molecular Formula |
C11H11N5 |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
3-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)/i1D,2D,3D,4D,5D |
InChI Key |
QPFYXYFORQJZEC-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(N=C(C=C2)N)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


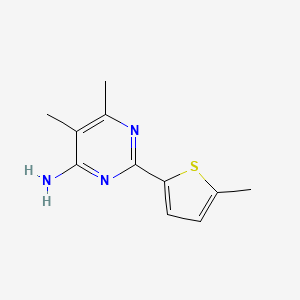
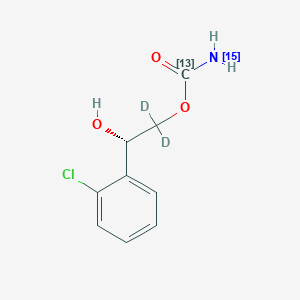
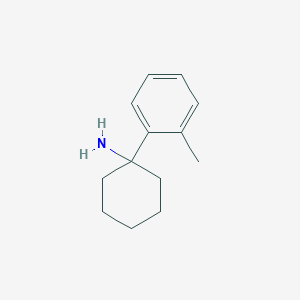
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)
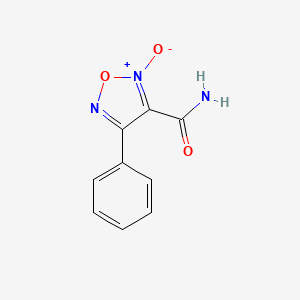
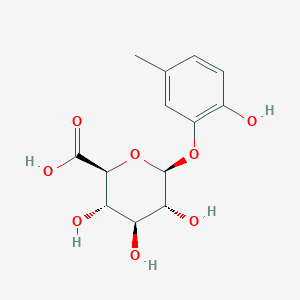
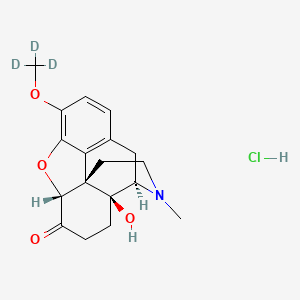

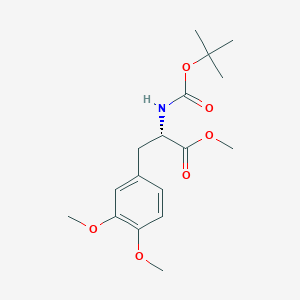
![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)
![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
